molecular formula C13H15BrClN3S B1529303 6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine CAS No. 1411372-77-4

6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine

Cat. No. B1529303
CAS RN: 1411372-77-4
M. Wt: 360.7 g/mol
InChI Key: IHQJBWMLDCKHIQ-UHFFFAOYSA-N
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Description

The compound “6-({(4-bromothiophen-2-yl)methylamino}methyl)-5-chloro-N-methylpyridin-2-amine” has a CAS Number of 1411372-77-4 . It has a molecular weight of 360.7 and its molecular formula is C13H15BrClN3S . The compound is also known by its IUPAC name, which is "6-{[[ (4-bromo-2-thienyl)methyl] (methyl)amino]methyl}-5-chloro-N-methyl-2-pyridinamine" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H15BrClN3S/c1-16-13-4-3-11 (15)12 (17-13)7-18 (2)6-10-5-9 (14)8-19-10/h3-5,8H,6-7H2,1-2H3, (H,16,17)" . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Transition Metal-Catalyzed Reactions

Compounds similar to the one mentioned have been studied for their roles in transition metal-catalyzed reactions. For instance, pyridine derivatives are utilized in palladium-catalyzed imine hydrolysis reactions. This involves coupling with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, yielding products through hydrolysis of imine linkages. These processes are crucial for the synthesis of complex organic molecules and have implications for the development of pharmaceuticals and agrochemicals Gulraiz Ahmad et al., 2019.

Organometallic Chemistry

In organometallic chemistry, aminopyridines have been used to synthesize chromium methyl complexes through reductive alkylation and oxidative addition reactions. These complexes have potential applications in catalysis and materials science. The flexibility and efficiency of these methods allow for the exploration of new pathways in chemical synthesis A. Noor, S. Schwarz, R. Kempe, 2015.

Synthetic Intermediates

The synthesis of 2-amino-6-bromopyridine derivatives, which are structurally related to the compound , highlights their importance as intermediates in pharmaceutical and chemical manufacturing. These compounds serve as building blocks for more complex molecules, demonstrating the critical role of halogenated pyridines in organic synthesis Xu Liang, 2010.

Ligand Design in Coordination Chemistry

Research has also focused on the design of sterically demanding iminopyridine ligands for coordination chemistry. These ligands are essential for the development of metal complexes with unique properties, applicable in catalysis and as materials. Such studies contribute to the understanding of metal-ligand interactions and the design of novel catalysts T. Irrgang et al., 2007.

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-[[(4-bromothiophen-2-yl)methyl-methylamino]methyl]-5-chloro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClN3S/c1-16-13-4-3-11(15)12(17-13)7-18(2)6-10-5-9(14)8-19-10/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQJBWMLDCKHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)Cl)CN(C)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine
Reactant of Route 2
6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine
Reactant of Route 3
6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine
Reactant of Route 6
6-({[(4-bromothiophen-2-yl)methyl](methyl)amino}methyl)-5-chloro-N-methylpyridin-2-amine

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